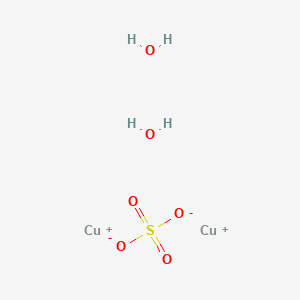
Folate-PEG3-Propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folate-PEG3-Propargyl is a specialized chemical reagent that combines folic acid with polyethylene glycol (PEG) and a propargyl group. This compound is designed to take advantage of the folate receptor, a protein found on the surface of certain cells, including many cancer and inflammation-associated cells. The propargyl group allows for click chemistry reactions, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Folate-PEG3-Propargyl typically involves the modification of commercially available heterobifunctional PEG. The process begins with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and the hydroxyl group is modified with folic acid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for biomedical applications .
Chemical Reactions Analysis
Types of Reactions
Folate-PEG3-Propargyl undergoes various types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.
Substitution Reactions: The folate and PEG groups can participate in substitution reactions, allowing for the attachment of various functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Azide-bearing Compounds: React with the propargyl group in click chemistry.
Major Products Formed
The major products formed from these reactions include stable triazole-linked conjugates, which are used in targeted drug delivery and imaging applications .
Scientific Research Applications
Folate-PEG3-Propargyl has a wide range of scientific research applications, including:
Targeted Drug Delivery: Utilized to deliver therapeutic agents directly to cancerous and inflammatory cells, enhancing treatment efficacy while reducing harm to healthy cells.
Advanced Imaging and Diagnostics: Used in developing imaging systems that precisely locate and track disease progression.
Receptor Quantification: Employed for quantifying folate receptors on cell surfaces, aiding in understanding cell metabolism, DNA synthesis, and protein production.
Biomedical Research: Used in the synthesis of nanoparticles for cancer treatment, improving the effectiveness of drugs like metformin against breast cancer cells.
Mechanism of Action
Folate-PEG3-Propargyl exerts its effects by targeting the folate receptor, which has a high affinity for folic acid. This receptor-mediated endocytosis allows the compound to enter cells efficiently. The propargyl group enables click chemistry reactions, facilitating the attachment of various therapeutic agents or imaging probes. This targeted delivery mechanism enhances the specificity and efficacy of treatments .
Comparison with Similar Compounds
Similar Compounds
Folate-PEG-Azide: Similar to Folate-PEG3-Propargyl but contains an azide group instead of a propargyl group.
Folate-PEG-Amine: Contains an amine group, used for different types of conjugation reactions.
Folate-PEG-Hydrazide: Contains a hydrazide group, used in bioconjugation.
Uniqueness
This compound is unique due to its propargyl group, which allows for click chemistry reactions. This feature makes it highly versatile for various applications, including targeted drug delivery and advanced imaging .
Properties
Molecular Formula |
C28H34N8O8 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxo-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]pentanoic acid |
InChI |
InChI=1S/C28H34N8O8/c1-2-10-42-12-14-44-15-13-43-11-9-30-22(37)8-7-21(27(40)41)34-25(38)18-3-5-19(6-4-18)31-16-20-17-32-24-23(33-20)26(39)36-28(29)35-24/h1,3-6,17,21,31H,7-16H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39) |
InChI Key |
BTQOUUGJBSCVDT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)
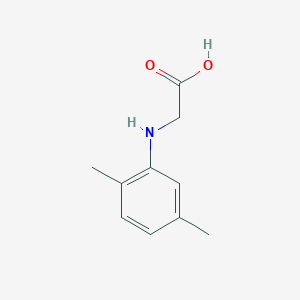

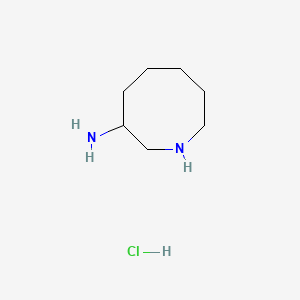
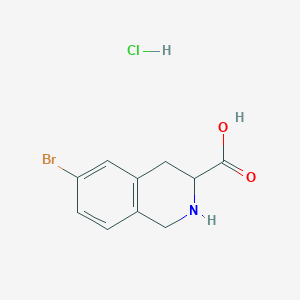
![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)
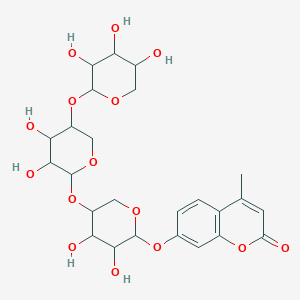
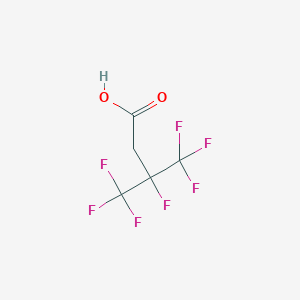
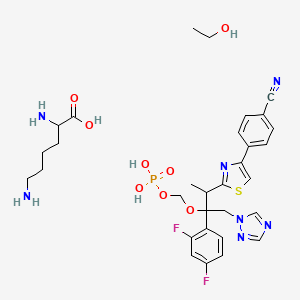
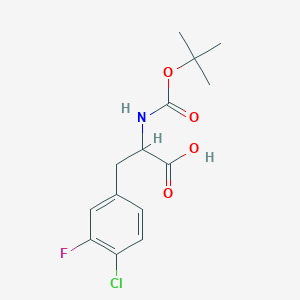
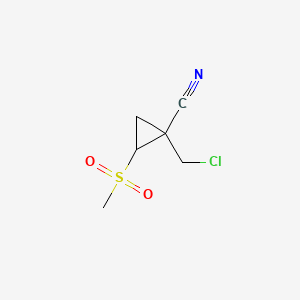
![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)
